molecular formula C22H17NO2S B2730763 Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate CAS No. 476284-84-1

Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate

Cat. No. B2730763
CAS RN: 476284-84-1
M. Wt: 359.44
InChI Key: ZCIDOVWHHWIBJR-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate, also known as BTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzothiazole derivatives, which have shown promising results in various biological activities.

Scientific Research Applications

Green Chemistry Synthesis

Benzothiazoles, including compounds like Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate, are significant in biochemistry and medicinal chemistry due to their pharmaceutical and biological activity. Recent advances in green chemistry have focused on synthesizing benzothiazole compounds from various materials, anticipating future development trends in benzothiazoles synthesis (Gao et al., 2020).

Biological Importance and Characterization

2-Mercaptobenzothiazole derivatives, closely related to this compound, have been synthesized and characterized for their biological importance. These compounds show potential anti-cancer activity and have been studied for their interaction with proteins like epidermal growth factor receptor (EGFR) tyrosine kinase, indicating potential biomedical applications (Daisy et al., 2020).

Catalytic Activities in Organic Chemistry

In organic chemistry, benzothiazoles are used in the synthesis of complex compounds. For example, benzothiazole reacts with benzyl bromide under solventless conditions to yield products with potential applications in catalytic activities, such as Mizoroki−Heck coupling reactions (Yen et al., 2006).

Antiparasitic and Antimicrobial Applications

Benzothiazoles have shown promise in the treatment of trypanosomatidic infections. Some derivatives demonstrate improved enzymatic activity and low micromolar antiparasitic activity, with potential for development as safe and selective anti-trypanocidal agents (Linciano et al., 2019). Additionally, benzothiazole derivatives have been explored for their antibacterial activity, with some compounds showing promising results against bacterial strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been extensively studied. Some compounds have shown activity against various cancer cell lines, indicating the potential of benzothiazole scaffold in developing anticancer agents (Osmaniye et al., 2018).

properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-benzylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2S/c24-22(25-15-21-23-19-8-4-5-9-20(19)26-21)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIDOVWHHWIBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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